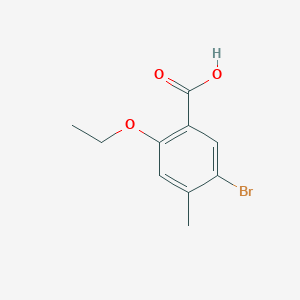
4,4,5,5-四甲基-2-(2,4,6-三氯苯基)-1,3,2-二氧杂硼环丁烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,5,5-Tetramethyl-2-(2,4,6-trichlorophenyl)-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C12H14BCl3O2 and its molecular weight is 307.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4,5,5-Tetramethyl-2-(2,4,6-trichlorophenyl)-1,3,2-dioxaborolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4,5,5-Tetramethyl-2-(2,4,6-trichlorophenyl)-1,3,2-dioxaborolane including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和材料科学应用
- 该化合物用于合成新型二氧杂硼环丁烷衍生物,这些衍生物是液晶显示 (LCD) 技术中创建新材料的潜在中间体。它还被研究用于神经退行性疾病的潜在治疗应用 (Das 等人,2015)。
- 在另一个应用中,它作为合成具有生物活性的二硅杂-四氢萘衍生物的构建块,证明了其在开发硅基药物和气味剂中的重要性 (Büttner 等人,2007)。
- 该化合物还用于合成邻位改性的巯基和哌嗪甲基苯硼酸衍生物,显示出作为丝氨酸蛋白酶(包括凝血酶)抑制剂的潜力 (Spencer 等人,2002)。
生物和药物化学
- 它已被用于合成松油醇硼酸酯取代的芪类,这些芪类表现出脂生成抑制作用和作为降脂药物的潜力 (Das 等人,2011)。
- 该化合物在制备合成中对于创建关键的炔丙基化试剂也至关重要,在化学生产中显示出可扩展性和效率 (Fandrick 等人,2012)。
- 它在 δ-羟基酯的合成中充当潜在的丙烯醛合成子,证明了其在有机合成中的效用 (Shimizu 等人,2010)。
化学性质和反应
- 含硫有机硼化合物(包括 4,4,5,5-四甲基-1,3,2-二氧杂硼环丁烷)的电化学研究揭示了它们氧化电位和阳极取代反应的见解 (Tanigawa 等人,2016)。
- 该化合物已被用于开发一种新的芘衍生物,用于检测活细胞中的过氧化氢,突出了其在生物化学和细胞研究中的应用 (Nie 等人,2020)。
属性
IUPAC Name |
4,4,5,5-tetramethyl-2-(2,4,6-trichlorophenyl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BCl3O2/c1-11(2)12(3,4)18-13(17-11)10-8(15)5-7(14)6-9(10)16/h5-6H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXCPGPJHBGRPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BCl3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701167280 |
Source


|
| Record name | 4,4,5,5-Tetramethyl-2-(2,4,6-trichlorophenyl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701167280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69807-93-8 |
Source


|
| Record name | 4,4,5,5-Tetramethyl-2-(2,4,6-trichlorophenyl)-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69807-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,5,5-Tetramethyl-2-(2,4,6-trichlorophenyl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701167280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



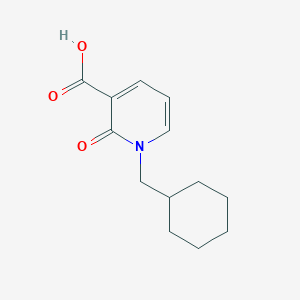
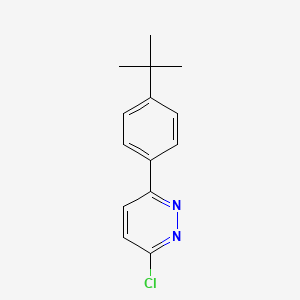
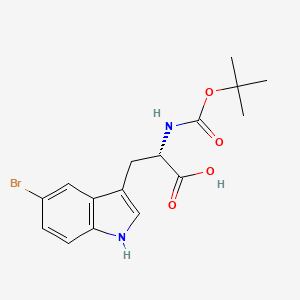


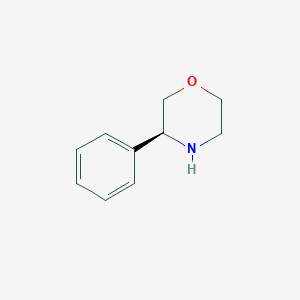
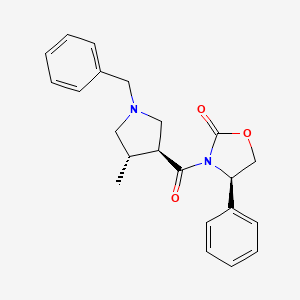
![3-[(1R)-1-azidoethyl]pyridine](/img/structure/B1370391.png)
![Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B1370394.png)

